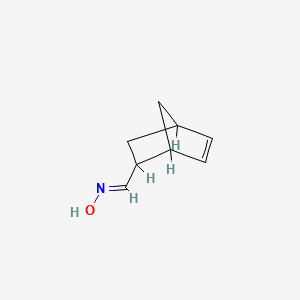

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime typically involves the reaction of Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde+NH2OH⋅HCl→Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of nitrile or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime involves its interaction with molecular targets through its oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the strained bicyclic structure of the compound can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: The parent aldehyde compound without the oxime group.

Bicyclo(2.2.1)hept-5-ene-2-carbonitrile: A nitrile derivative of the norbornene structure.

Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid: A carboxylic acid derivative of the norbornene structure.

Uniqueness

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential applications compared to its parent aldehyde and other derivatives. The combination of the strained bicyclic structure and the oxime group makes it a valuable compound for various research and industrial applications.

Biological Activity

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a bicyclic framework that contributes to its reactivity and biological properties. The oxime functional group (-C=N-OH) is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that oximes, including this compound, exhibit antimicrobial properties. A study conducted by Gunkara et al. identified several oxime derivatives with significant antibacterial activity against various strains of bacteria, suggesting that the bicyclic structure may enhance these effects through specific interactions with microbial enzymes or membranes .

Anticancer Activity

The anticancer potential of bicyclic compounds has been explored in several studies. For instance, the synthesis of isoxazoline derivatives from oximes has shown promising results in inhibiting cancer cell proliferation. These derivatives were found to induce apoptosis in cancer cells through the activation of specific signaling pathways . The structural features of this compound may contribute to similar anticancer activities.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Compounds with oxime groups are often studied for their ability to inhibit enzymes involved in metabolic pathways related to diseases such as diabetes and cancer . The specific mechanism of action for this compound remains an area for further research.

Case Study 1: Antibacterial Activity

A study examined the antibacterial effects of various oxime derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating significant antibacterial efficacy .

Case Study 2: Anticancer Activity

In another study focusing on the synthesis of new isoxazoline derivatives from bicyclic compounds, researchers reported that one derivative showed over 70% inhibition of MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours . This suggests that this compound may have similar potential.

Table 1: Summary of Biological Activities

Properties

CAS No. |

90086-80-9 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(NE)-N-(2-bicyclo[2.2.1]hept-5-enylmethylidene)hydroxylamine |

InChI |

InChI=1S/C8H11NO/c10-9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8,10H,3-4H2/b9-5+ |

InChI Key |

YRJJACGAHQXMPD-WEVVVXLNSA-N |

Isomeric SMILES |

C1C2CC(C1C=C2)/C=N/O |

Canonical SMILES |

C1C2CC(C1C=C2)C=NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.